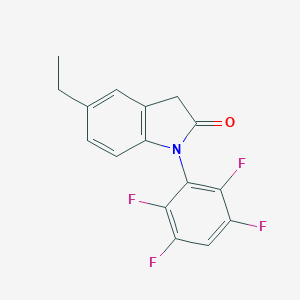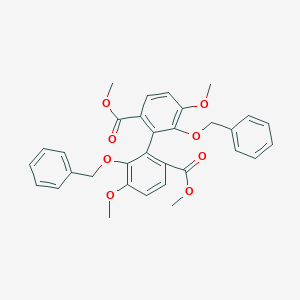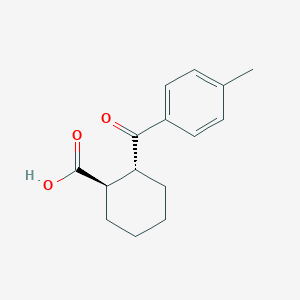
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose, also known as AAG, is a complex carbohydrate molecule that has been extensively studied in scientific research. AAG is a component of the bacterial cell wall and has been found to play a crucial role in the pathogenesis of several bacterial infections.
作用机制
The mechanism of action of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is not fully understood. However, it is believed that 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose exerts its antibacterial, antiviral, and antifungal properties by interfering with the bacterial cell wall, viral envelope, and fungal cell wall, respectively. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the synthesis of peptidoglycan, which is a major component of the bacterial cell wall. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to inhibit the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry into the host cell. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the synthesis of chitin, which is a major component of the fungal cell wall.
生化和生理效应
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have several biochemical and physiological effects. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to stimulate the production of cytokines, which are signaling molecules that play a crucial role in the immune response. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to increase the phagocytic activity of macrophages, which are immune cells that engulf and destroy foreign particles. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
实验室实验的优点和局限性
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has several advantages and limitations for lab experiments. The advantages of using 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in lab experiments include its antibacterial, antiviral, and antifungal properties, its ability to stimulate the immune response, and its potential therapeutic applications. The limitations of using 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
未来方向
There are several future directions for 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose research. One future direction is to investigate the potential therapeutic applications of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in the treatment of bacterial, viral, and fungal infections. Another future direction is to investigate the potential use of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose as an immunostimulatory agent in the treatment of cancer. Additionally, future research could focus on improving the synthesis method of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose to make it more efficient and cost-effective.
合成方法
The synthesis of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is a complex process that involves several steps. The most commonly used method for synthesizing 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is the chemical synthesis method. This involves the use of various chemical reagents and solvents to synthesize the molecule. The chemical synthesis method is time-consuming, expensive, and requires specialized equipment and expertise. Another method for synthesizing 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is the enzymatic synthesis method, which involves the use of enzymes to catalyze the synthesis of the molecule. This method is less expensive and more efficient than the chemical synthesis method.
科学研究应用
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been extensively studied in scientific research due to its potential therapeutic applications. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have antibacterial, antiviral, and antifungal properties. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to have antiviral properties against several viruses, including HIV and influenza. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have antifungal properties against several fungal strains, including Candida albicans.
属性
CAS 编号 |
126247-65-2 |
|---|---|
产品名称 |
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose |
分子式 |
C16H28N2O10 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
N-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C16H28N2O10/c1-6-12(24)11(18-8(3)22)14(26)16(27-6)28-15(13(25)10(23)5-20)9(4-19)17-7(2)21/h4,6,9-16,20,23-26H,5H2,1-3H3,(H,17,21)(H,18,22)/t6-,9+,10-,11+,12-,13+,14-,15-,16+/m1/s1 |
InChI 键 |
CJWXCNXHAIFFMH-AVZHFPDBSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO)O)O)O)NC(=O)C)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)NC(=O)C)O |
规范 SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)NC(=O)C)O |
同义词 |
2-acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose AAGG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
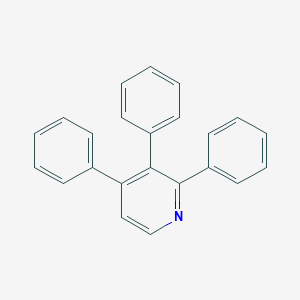
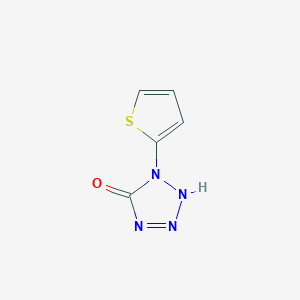
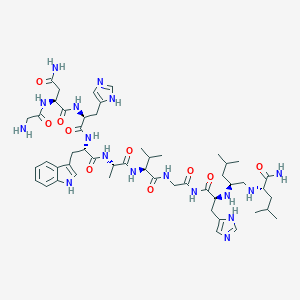
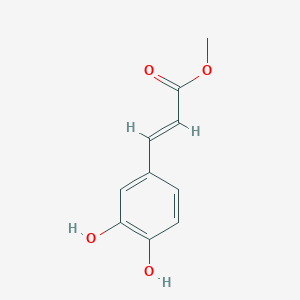
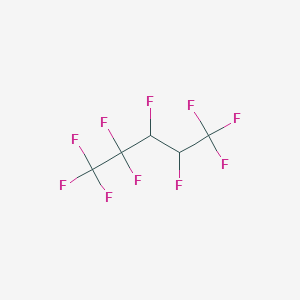
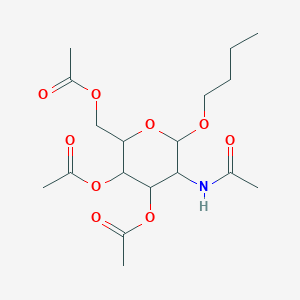
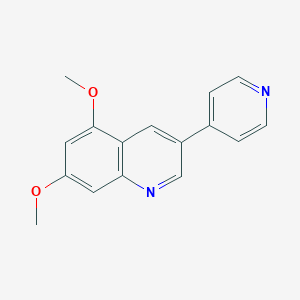
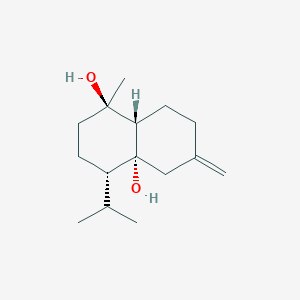
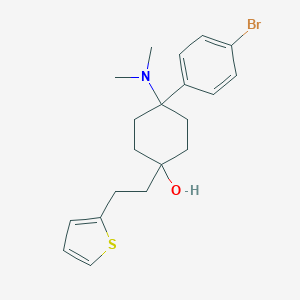
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
